molecular formula C18H14F2N2O3 B2772198 N-(2,4-difluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953253-06-0

N-(2,4-difluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2772198
CAS No.: 953253-06-0
M. Wt: 344.318
InChI Key: ZMIGJEYCZNMCCT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DFI-1, is a synthetic compound that has gained attention in recent years for its potential use in scientific research.

Scientific Research Applications

Antitumor Activity

  • A novel synthesized compound showed potent antitumor activity against various cancer cells in vitro by disrupting microtubule assembly, causing cell cycle arrest, and inducing apoptosis in human hepatocellular carcinoma cells. This suggests potential applications of similar compounds in cancer therapy (Wu et al., 2009).

Corrosion Inhibition

  • Synthesized isoxazolidine and isoxazoline derivatives were evaluated as corrosion inhibitors, showing promising inhibition efficiencies in acidic and mineral oil mediums. This indicates the potential application of similar acetamide derivatives in protecting metals against corrosion (Yıldırım & Çetin, 2008).

Photoinitiator for Polymer Networks

  • A thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator was synthesized for the preparation of PMMA hybrid networks in an air atmosphere, showing improved thermal stability and robust polymer/filler network formation. This suggests that similar compounds could be used as photoinitiators in polymer chemistry (Batibay et al., 2020).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-18(23)21-16-6-5-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIGJEYCZNMCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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